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Compound of Interest

Compound Name: 2-(4-Methylmorpholin-2-yl)ethanol
CAS No.: 959238-42-7
Cat. No.: B1320842
Get Quote
. J

Introduction & Structural Context

2-(4-Methylmorpholin-2-yl)ethanol is a functionalized morpholine derivative used primarily as
a chiral building block in the synthesis of pharmaceutical intermediates.[2][3] Unlike the more
common N-(2-hydroxyethyl)morpholine (where the ethanol chain is attached to the nitrogen),
this compound features a carbon-linked ethanol side chain at the C2 position of the morpholine
ring, with a methyl group capping the nitrogen.[2][3]

This structural distinction is critical for spectral interpretation, particularly in distinguishing the
compound from its regioisomers during quality control (QC) and synthesis validation.[1]

Chemical Identity
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Property Detail
CAS Number 959238-42-7
IUPAC Name 2-(4-Methylmorpholin-2-yl)ethanol

Molecular Formula

Cngcontent-ng-c2307461527="" _nghost-ng-

€c2764567632="" class="inline ng-star-inserted">

H

NO
Molecular Weight 145.20 g/mol

Contains one stereocenter at C2.[2][3][4]
Chirality Typically supplied as a racemate unless

specified.[1][2]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation

fingerprints characteristic of the morpholine core.[1][3]

lonization & Molecular lon[1][2][3]

e Method: Electrospray lonization (ESI) in Positive Mode (

ESI).[1][2]

e Molecular lon: The protonated molecule

is the base peak.[1][3]

o Observed m/z: 146.12

0.05 Da.[1][2]

Fragmentation Pathway (MS/MS)
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The fragmentation pattern is dictated by the stability of the morpholine ring and the liability of
the hydroxyethyl side chain.[1][3]

m/z Fragment Assignment Mechanism
146 Parent ion.[2][3]

Dehydration from the primar
128 y p y

alcohol side chain.[1][2][3]

115 -cleavage losing the terminal

hydroxymethyl group.[2][3]

Loss of the entire ethanol side
100 chain (McLafferty-like

rearrangement).[2][3]

Characteristic ring fragment

87 Morpholine Core ]
(loss of substituents).[1][2]

Diagram: MS Fragmentation Logic

Dehydration

-H20 m/z 128

[M+H]+
m/z 146

- CH20H Side Chain Cleavage
- m/z 115
- C2H50H

Ring Core lon
m/z 100

Figure 1: Predicted MS Fragmentation Pathway for 2-(4-Methylmorpholin-2-yl)ethanol

Click to download full resolution via product page

[2][3]
Infrared Spectroscopy (IR)
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IR analysis confirms the presence of the hydroxyl group and the tertiary amine, while ruling out
carbonyl impurities (e.g., from incomplete reduction of morpholinones).[3]

Wavenumber (cm
Functional Group Vibrational Mode Diagnostic Value

)

Confirms the ethanol

side chain.[2][3]
3300-3450 O-H (Alcohol) Stretching (Broad) Absence indicates

degradation or

derivatization.

Standard alkyl
2850-2950 C-H (Alkyl) Stretching backbone signals.[1]

[2]

"Bohlmann bands"

specific to N-methyl

2780-2810 N-CH Stretching groups with anti-
periplanar lone pairs.
[21[3]
Characteristic of the
1100-1150 C-O-C (Ether) Stretching morpholine ring ether
linkage.
_ Primary alcohol C-O
1050 C-0O (Alcohol) Stretching

stretch.[1][3]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation, distinguishing the C2-substituted isomer
from N-substituted analogs.[2][3]

H NMR (Proton) Data

e Solvent: CDCI
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(Reference:
7.26 ppm)[1][2]

« Field Strength: 400 MHz or higher recommended for resolution of ring multiplets.[1][2]
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Shift (
Multiplicity
ppm)

Integration

Assignment

Structural
Context

3.70-3.85 Multiplet (m)

3H

H-6 (eq), H-8

Ring ether proton
(deshielded) +

Terminal CH

-OH.[2][3]

3.55-3.65 Multiplet (m)

2H

H-2, H-6 (ax)

Methine at chiral
center (C2) and
axial ether
proton.[2][3]

Doublet of
Doublets (dd)

2.75-2.85

1H

H-3 (eq)

Proton adjacent
to Nitrogen,
deshielded by
ring
conformation.[2]

[3]

2.60-2.70 Multiplet (m)

1H

H-5 (eq)

Proton adjacent
to Nitrogen.[2][3]

2.28 Singlet (s)

3H

N-CH

Key ldentifier:
Sharp singlet
confirms N-
methylation.[2][3]

2.15-2.25 Multiplet (m)

1H

H-3 (ax)

Axial proton
adjacent to
Nitrogen.[2][3]

1.90 - 2.05 Multiplet (m)

1H

H-5 (ax)

Axial proton
adjacent to
Nitrogen.[2][3]
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Methylene linker
between ring and
OH group.[1][2]
[3]

1.60 - 1.75 Multiplet (m) 2H H-7

Note on Stereochemistry: The protons at C3, C5, and C6 are diastereotopic due to the chiral
center at C2.[1][3] This results in complex splitting patterns (ABX or ABXY systems) rather than
simple triplets.[1][2]

C NMR (Carbon) Data
e Solvent: CDCI

(Reference:

77.16 ppm)[1][2]
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Shift (
Assignment Carbon Type Notes
ppm)
Chiral center; shift
confirms attachment
74.5 C-2 CH
to Oxygen and alkyl
chain.[2][3]
Ring carbon adjacent
66.8 C-6 CH I )
to Oxygen.
Terminal carbon with
605 c-8 CH Hydroxyl group (-CH
OH).[1][2][3]
Ring carbon adjacent
59.2 c-3 CH J :
to Nitrogen and C2.
Ring carbon adjacent
55.1 c-5 CH g :
to Nitrogen.[1][2][3]
46.2 N-CH CH N-Methyl group.[2][3]
Linker carbon (-CH
34.8 c-7 CH

-)-[2]13]

Diagram: NMR Assignment Workflow
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Sample Preparation
(10 mg in CDCI3)

1H NMR Acquisition

13C NMR Acquisition

Check 2.28 ppm Singlet
(Confirms N-Me)

Check 3.6 ppm Multiplet .
(Confirms C2-Substitution) pupportive Data

Check 3.7-3.8 ppm
(Confirms Ethanol Chain)

—_——————————

Structure Validated

Figure 2: NMR Structural Validation Logic for 2-(4-Methylmorpholin-2-yl)ethanol

Click to download full resolution via product page

Experimental Protocols
Sample Preparation for Spectral Analysis

To ensure high-fidelity data free from solvent artifacts:
¢ NMR: Dissolve 10-15 mg of the compound in 0.6 mL of CDCI

(99.8% D). If the OH proton is not visible or broad, add 1 drop of D
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O to exchange it (the signal will disappear, confirming the OH assignment).[1][3]

e MS: Dilute the sample to 10 pg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.[1][2]
Direct infusion or LC-MS injection is suitable.[1][2][3]

» IR: Apply a neat liquid film to a Diamond ATR crystal. No KBr pellet is required as the
substance is typically a viscous oil/liquid.[1][3]

Impurity Profiling

Common synthetic byproducts to monitor:
e Morpholine (free base): Check for absence of N-H stretch in IR and shift of ring protons.[1][3]

» N-Oxide derivative: If the sample has oxidized, the N-Me signal in NMR will shift downfield
significantly (to ~3.0 ppm).[2][3]

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. swgdrug.org [swgdrug.org]

e 2. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387
- PubChem [pubchem.ncbi.nlm.nih.gov]
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e 3. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of
dialkylene glycol and ammonia - Google Patents [patents.google.com]

e 4. mdpi.com [mdpi.com]

o To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-(4-
Methylmorpholin-2-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320842/docs#technical-guide-spectral-
characterization-of-2-4-methylmorpholin-2-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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